MFCD00226040
Description
The compound MFCD00226040 is a halogenated aromatic boronic acid derivative, structurally analogous to phenylboronic acids widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science . Boronic acids in this category are critical intermediates in organic synthesis due to their stability and reactivity with palladium catalysts .
Properties
Molecular Formula |
C10H16N4O4 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
butyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate |
InChI |
InChI=1S/C10H16N4O4/c1-3-4-5-18-9(16)6(2)11-7-8(15)12-10(17)14-13-7/h6H,3-5H2,1-2H3,(H,11,13)(H2,12,14,15,17) |
InChI Key |
GCBXUTDKTXHMAY-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(C)NC1=NNC(=O)NC1=O |
Canonical SMILES |
CCCCOC(=O)C(C)NC1=NNC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00226040 involves several steps, typically starting with the preparation of the core structure through a series of organic reactions. The specific synthetic route can vary, but it often includes steps such as alkylation, acylation, and cyclization under controlled conditions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. The choice of method depends on the desired production volume and cost efficiency. Industrial production often involves the use of large reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
MFCD00226040 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD00226040 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of MFCD00226040 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)
Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid
MFCD00226040 (Hypothesized)
- Inferred Structure : Likely a di- or tri-halogenated phenylboronic acid.
- Predicted Properties :
Comparative Analysis
Table 1: Key Properties of this compound and Analogs
Key Findings:
Molecular Weight and Solubility : Increasing halogenation (e.g., from Compound A to B) correlates with higher molecular weight and reduced solubility due to enhanced hydrophobicity .
LogP Trends : Compound B’s additional chlorine atoms likely increase LogP, favoring lipid membrane permeability but complicating aqueous-phase reactions .
Synthetic Utility : this compound’s intermediate halogenation may balance reactivity and solubility for pharmaceutical applications, whereas heavily halogenated analogs like Compound B are suited for hydrophobic polymer matrices .
Research Implications and Limitations
- Gaps in Data : Direct experimental data for this compound (e.g., spectral characterization, catalytic performance) are absent in the evidence, necessitating further studies .
- Methodological Considerations : Analytical techniques such as HPLC and NMR (referenced in supplementary materials of ) are critical for validating purity and reactivity in this compound class .
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